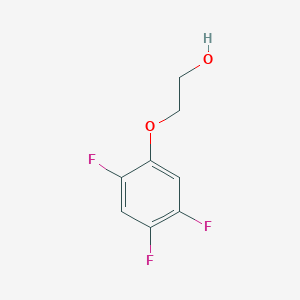

2-(2,4,5-Trifluorophenoxy)ethanol

Description

Properties

Molecular Formula |

C8H7F3O2 |

|---|---|

Molecular Weight |

192.13 g/mol |

IUPAC Name |

2-(2,4,5-trifluorophenoxy)ethanol |

InChI |

InChI=1S/C8H7F3O2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2H2 |

InChI Key |

MTQZFOJWZBYLMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variants

(a) 2-(2,4,5-Trichlorophenoxy)ethanol (CAS 2122-77-2)

- Molecular Formula : C₈H₇Cl₃O₂

- Molecular Weight : 241.499 g/mol

- logP : 3.018 .

- Key Differences: Substitution of fluorine with chlorine increases molecular weight and lipophilicity (higher logP). Chlorine’s larger atomic radius and electronegativity alter reactivity and toxicity. For example, chlorinated phenoxy compounds are historically linked to herbicidal activity (e.g., 2,4,5-T) but also associated with higher environmental persistence .

(b) 2-(3,4,5-Trifluorophenoxy)ethanol (CAS 886761-77-9)

Positional Isomers

(a) 2-(2,3,6-Trifluorophenoxy)ethanol (CAS 72912-49-3)

Functional Group Modifications

(a) 2-[2-(2,4,5-Trichlorophenoxy)ethoxy]ethanol (CAS 90920-28-8)

- Molecular Formula : C₁₀H₁₁Cl₃O₃

- logP : 0.690 .

- Key Differences: Addition of an ethoxy spacer increases molecular weight and reduces lipophilicity (lower logP). Enhanced solubility in polar solvents compared to non-ethoxy analogs.

(b) Silvex (2-(2,4,5-Trichlorophenoxy)propionic acid)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Key Applications |

|---|---|---|---|---|---|

| 2-(2,4,5-Trifluorophenoxy)ethanol | 883267-70-7 | C₈H₇F₃O | 176.136 | 1.53 | Research, industrial synthesis |

| 2-(2,4,5-Trichlorophenoxy)ethanol | 2122-77-2 | C₈H₇Cl₃O₂ | 241.499 | 3.018 | Historical herbicides |

| 2-(3,4,5-Trifluorophenoxy)ethanol | 886761-77-9 | C₈H₇F₃O | 176.136 | N/A | Pharmaceutical intermediates |

| 2-(2,3,6-Trifluorophenoxy)ethanol | 72912-49-3 | C₈H₇F₃O | 176.136 | N/A | Chemical synthesis |

| 2-[2-(2,4,5-Trichlorophenoxy)ethoxy]ethanol | 90920-28-8 | C₁₀H₁₁Cl₃O₃ | 293.55 | 0.690 | Solubility studies |

Research Findings and Implications

- Toxicity: Chlorinated analogs (e.g., 2,4,5-Trichlorophenoxyethanol) exhibit higher acute toxicity (Category 4 oral toxicity) and environmental persistence compared to fluorinated derivatives .

- Solubility: Ethoxy-modified derivatives (e.g., 2-[2-(2,4,5-Trichlorophenoxy)ethoxy]ethanol) show reduced logP values, enhancing water solubility for applications in polar media .

- Synthetic Utility: Fluorinated phenoxy ethanols are pivotal in Horner–Wadsworth–Emmons reactions for preparing mixed phosphonoacetates, underscoring their role in advanced organic synthesis .

Preparation Methods

Halogenation of Ethyl 2,4,5-Trifluorophenylacetate

Using phosphorus pentachloride (PCl₅) in fluorobenzene, ethyl 2,4,5-trifluorophenylacetate undergoes α-chlorination to yield 2-chloro-1-(2,4,5-trifluorophenyl)ethyl chloride. This intermediate is susceptible to nucleophilic displacement by ethylene glycol under basic conditions:

Challenges in Regioselectivity

Fluorine’s strong electron-withdrawing effect directs alkoxylation to the para position relative to existing fluorines. However, competing reactions at ortho positions necessitate careful temperature control (80–100°C) and excess ethylene glycol (2.5 equiv) to favor mono-ethoxylation.

Purification and Isolation Techniques

Solvent Extraction and Washing

Post-reaction mixtures are extracted with methylene chloride to isolate the crude product from aqueous phases. Washing with 5% NaOH removes residual phenolic impurities, while subsequent brine washes eliminate dissolved salts.

Fractional Distillation Under Reduced Pressure

Distillation at 95–120°C (15 mmHg) separates 2-(2,4,5-trifluorophenoxy)ethanol (boiling point ≈ 240°C at atmospheric pressure) from higher-boiling dimers. Implementing a packed column enhances separation efficiency, yielding >99.5% purity.

Advanced Drying Methods

Post-distillation, the product is dried over activated 3Å molecular sieves or magnesium ethoxide to reduce water content below 0.05%. These agents preferentially adsorb water without reacting with the ethanol moiety.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 70°C, aqueous NaOH, 7 hours | 82% | ≤0.10% | Scalable, minimal byproducts |

| Halogenation-Alkoxylation | 80°C, PCl₅/ethylene glycol, 12 hours | 68% | ≤0.15% | Regioselective for polyfluorinated systems |

Analytical Characterization

Spectroscopic Validation

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for 2-(2,4,5-Trifluorophenoxy)ethanol, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,4,5-trifluorophenol and ethylene oxide or ethylene carbonate under basic conditions. Optimization of reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 phenol-to-ethylene oxide) is critical to minimize side products like di- or tri-substituted derivatives. Catalytic bases such as KOH or NaH enhance reactivity, but excess base may promote hydrolysis. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Yield improvements (≥75%) are achieved by inert atmosphere control to prevent oxidation .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : Structural validation requires a combination of:

- NMR : <sup>1</sup>H NMR shows resonances for the ethanol backbone (δ 3.8–4.2 ppm, -OCH2CH2OH) and aromatic protons (δ 6.8–7.2 ppm, JH-F coupling). <sup>19</sup>F NMR confirms trifluorophenoxy substitution (δ -110 to -130 ppm, split patterns).

- Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak at m/z 176.14 (C8H7F3O2), with fragmentation patterns matching the loss of -CH2CH2OH.

Cross-referencing with computational predictions (DFT-optimized geometries) enhances accuracy .

Q. What solubility and stability properties are critical for experimental design?

- Methodological Answer : The compound exhibits moderate polarity, with solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL at 25°C). Stability tests under varying pH (4–9) and temperature (-20°C to 25°C) show degradation via hydrolysis of the ether bond under strongly acidic/basic conditions. Storage recommendations: anhydrous environment, amber vials to prevent photodegradation. Solubility can be enhanced using co-solvents (e.g., 10% v/v ethanol/water) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity in substitution reactions involving this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substituents on reaction pathways. Key steps:

- Optimize geometries of reactants, transition states, and products.

- Calculate activation energies for nucleophilic substitutions at para- vs. ortho-fluorine positions.

- Analyze Fukui indices to identify electrophilic/nucleophilic sites.

Studies show meta-fluorine withdrawal destabilizes intermediates, favoring para-substitution (ΔG<sup>‡</sup> ≈ 18 kcal/mol). Solvent effects (PCM model) refine predictions .

Q. What strategies resolve contradictions between experimental kinetics and computational models for fluorinated ethanol derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Resolution steps:

- Experimental Validation : Use stopped-flow kinetics or <sup>19</sup>F NMR to measure rate constants under controlled conditions.

- Computational Refinement : Include dispersion corrections (e.g., D3-BJ) and hybrid functionals (e.g., ωB97X-D) to account for van der Waals interactions.

Case study: Adjusting the exact exchange fraction in functionals reduces error in activation energy predictions from 5 kcal/mol to <1 kcal/mol .

Q. What challenges arise in optimizing catalytic systems for derivatives of this compound?

- Methodological Answer : Fluorine’s electron-withdrawing nature reduces catalyst turnover in cross-coupling reactions. Strategies include:

- Ligand Design : Bulky phosphine ligands (e.g., XPhos) prevent catalyst poisoning by fluorine.

- Solvent Selection : Low-polarity solvents (toluene) improve oxidative addition rates in Pd-catalyzed reactions.

- Additives : Silver salts (Ag2CO3) scavenge fluoride ions, mitigating catalyst deactivation.

Recent studies report 60–80% yields in Suzuki-Miyaura couplings using Pd(OAc)2/XPhos systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.